molecular formula C10H12FNO3 B3042625 N-(3,4-dimethoxyphenyl)-2-fluoroacetamide CAS No. 648427-41-2

N-(3,4-dimethoxyphenyl)-2-fluoroacetamide

Cat. No. B3042625
CAS RN: 648427-41-2
M. Wt: 213.21 g/mol
InChI Key: BXAMADFTSXELFA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-fluoroacetamide (FMA) is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. FMA is a fluorinated analog of acetaminophen, which is a widely used analgesic drug. FMA has been shown to exhibit analgesic and anti-inflammatory properties in preclinical studies, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.

Scientific Research Applications

Organic Synthesis and Catalysis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as catalysts. This methodology has been applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. The compound exhibits good green metrics, making it a potential bioactive candidate .

Pyrazoline Derivatives

The synthesis of (E)-(1-(4-ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline) involves cyclization between the monocarbonyl curcuminoid and ethyl hydrazinobenzoate. This compound is obtained in high yield and purity, making it relevant for further investigations .

Muscle Relaxant Applications

3,4-Dimethoxyphenylacetonitrile: serves as an intermediate in the preparation of the muscle relaxant papaverin . Its role in this context highlights its potential therapeutic applications .

Biological Effects and Target Molecule Binding

Triazole derivatives, including N1-(3,4-dimethoxyphenyl)-2-fluoroacetamide , exhibit diverse biological effects due to their structural characteristics. These compounds are known to bind with target molecules, making them valuable in drug discovery .

Fungicide, Bactericide, and Herbicide Formulations

3-aryl-3-triazolylpropiophenones: , a family of compounds containing triazole moieties, have been described as efficient components in formulations for fungicides, bactericides, and herbicides. Their potential applications in agriculture and pest control are noteworthy .

Aza-Michael Reaction and β-Aminocarbonyl Derivatives

The aza-Michael reaction, an atom-efficient synthetic protocol, provides access to β-aminocarbonyl derivatives. These compounds serve as valuable precursors for bioactive moleculesN1-(3,4-dimethoxyphenyl)-2-fluoroacetamide can be explored in this context .

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-fluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-14-8-4-3-7(5-9(8)15-2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAMADFTSXELFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CF)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-fluoroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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